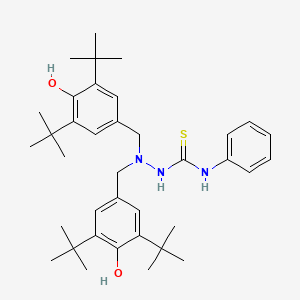
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and properties This compound features sterically hindered phenolic groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry due to its antioxidant properties.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the hydrazinecarbothioamide moiety can interact with specific enzymes, inhibiting their activity and modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another compound with sterically hindered phenolic groups used as an antioxidant in polymers.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of phenolic and hydrazinecarbothioamide moieties, which confer both antioxidant and enzyme inhibitory properties.
Properties
Molecular Formula |
C37H53N3O2S |
|---|---|
Molecular Weight |
603.9 g/mol |
IUPAC Name |
1-[bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C37H53N3O2S/c1-34(2,3)27-18-24(19-28(31(27)41)35(4,5)6)22-40(39-33(43)38-26-16-14-13-15-17-26)23-25-20-29(36(7,8)9)32(42)30(21-25)37(10,11)12/h13-21,41-42H,22-23H2,1-12H3,(H2,38,39,43) |
InChI Key |
GWOMWTGVPZPVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















